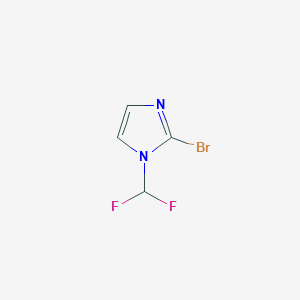

2-Bromo-1-(difluoromethyl)imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-1-(difluoromethyl)imidazole” is an organic compound with the molecular formula C4H3BrF2N2 . It is used as an intermediate in organic chemical synthesis .

Synthesis Analysis

The synthesis of imidazoles, including “this compound”, has been a subject of recent research . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . Its molecular weight is 196.98 .科学的研究の応用

Computational Study on Imidazole Derivatives : Erdogan and Erdoğan (2019) conducted a computational study investigating the reactions between imidazole and various 2-bromo-1-arylethanones. Density Functional Theory (DFT) calculations were performed to analyze the chemical species involved in these reactions (Erdogan & Erdoğan, 2019).

Bromination Reaction in Presence of Copper(I) Bromide : A study by Lobana, Sultana, and Butcher (2011) demonstrated the conversion of 2-Mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide (Lobana, Sultana, & Butcher, 2011).

Modification of 1,2-Polybutadiene : A study by Yuan et al. (2011) discussed the transformation of commercially available 1,2-Polybutadiene (PB) into a reactive intermediate by quantitative bromination. This brominated polymer was used to yield water-soluble brush polymers and copolymers with potential applications in stabilizing heterophase polymerization of styrene and ionic conducting properties (Yuan et al., 2011).

Catalysis in Homogeneous Catalysis : The study by César, Bellemin-Laponnaz, and Gade (2002) investigated the reaction of 1-mesityl imidazole with 2-bromo-4,4-dimethyloxazoline, leading to the development of a silver N-heterocyclic carbene complex. This complex showed potential as a catalyst for the Heck and Suzuki C−C coupling reactions (César, Bellemin-Laponnaz, & Gade, 2002).

CO2 Capture by Ionic Liquid : Bates et al. (2002) described the synthesis of a new ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its efficiency in capturing CO2 (Bates et al., 2002).

Synthesis and Antidepressant Activity : Khaliullin et al. (2017) synthesized salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, evaluating their antidepressant activities (Khaliullin et al., 2017).

Palladium-Catalyzed Arylation Reactions : Bellina, Cauteruccio, and Rossi (2007) discussed the efficient preparation of 4(5)-aryl-1H-imidazoles by palladium-catalyzed Suzuki-Miyaura reaction, indicating potential applications in organic synthesis (Bellina, Cauteruccio, & Rossi, 2007).

Safety and Hazards

“2-Bromo-1-(difluoromethyl)imidazole” is classified as dangerous, with hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .

Pharmacokinetics

The compound’s molecular weight (19698 g/mol ) suggests that it may have good bioavailability, as compounds with molecular weights under 500 g/mol are generally well-absorbed .

Result of Action

Imidazoles are known to have a wide range of biological effects, depending on their specific targets and the context in which they are used .

特性

IUPAC Name |

2-bromo-1-(difluoromethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-3-8-1-2-9(3)4(6)7/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORCMRMCKDFVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2479226.png)

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)